Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate
Overview
Description
Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C13H12F3NO5S and its molecular weight is 351.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Chemical Reactions
- Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate is used in the synthesis of various chemical compounds. For example, 3,3,3-Trifluoropropene derivatives containing a sulfonyl substituent were used in 1,3-dipolar cycloaddition reactions with ethyl cyanocarboxylate N-oxide, resulting in the formation of isomeric 4(5)-substituted ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates and ethyl 4-(trifluoromethyl) isoxazole-3-carboxylate (Markitanov, Timoshenko, & Shermolovich, 2018).
2. Biological Activities
- Research has been conducted on compounds similar to this compound, focusing on their biological activities. For example, 5-HT1D receptor agonist properties were observed in compounds with structures related to this compound. These compounds demonstrated agonist activity at the 5-HT1D receptors, with varying preferences for the 5-HT1D alpha vs the 5-HT1D beta receptors (Barf et al., 1996).
3. Synthesis of Indole Derivatives
- The compound has been utilized in the synthesis of various indole derivatives. For example, ethyl 5-formyl-1H-indole-2-carboxylates were prepared from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids. This process involved multiple steps, including the transformation of the sulfomethyl group to formyl function (Pete, Parlagh, & Tőke, 2003).
4. Antiviral Activity
- Some derivatives of this compound have been explored for their antiviral properties. For example, new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates were synthesized and tested for antiviral activity against various viruses. However, most compounds did not show noticeable activity, with only a few exceptions exhibiting micromolar activities (Ivashchenko et al., 2014).
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate are currently unknown
Mode of Action
It is known that the trifluoromethyl group often contributes to the bioactivity of a molecule by enhancing its lipophilicity, metabolic stability, and binding affinity .
Biochemical Pathways
The trifluoromethyl group is known to influence various biochemical pathways depending on the specific context and the other functional groups present in the molecule .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of a molecule, which could potentially affect its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
ethyl 2-methyl-5-(trifluoromethylsulfonyloxy)-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO5S/c1-3-21-12(18)11-7(2)17-10-5-4-8(6-9(10)11)22-23(19,20)13(14,15)16/h4-6,17H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPAMOPSEBTICP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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